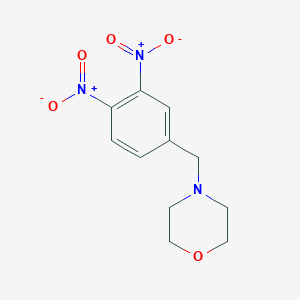

4-(3,4-Dinitrobenzyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(3,4-dinitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOQFMBDEGJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649005 | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-03-2 | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 3,4 Dinitrobenzyl Morpholine

Reaction Pathways for Formation of Dinitrobenzyl Morpholine (B109124) Derivatives

The formation of dinitrobenzyl morpholine derivatives, particularly through nucleophilic aromatic substitution (SNAr), is a subject of detailed kinetic and mechanistic study. These reactions typically involve the substitution of a leaving group, such as a halogen, on a dinitrophenyl ring by the nucleophilic morpholine.

The prevailing mechanism for the formation of 4-(3,4-dinitrobenzyl)morpholine derivatives from precursors like 1-chloro-3,4-dinitrobenzene (B146266) is the SNAr mechanism. This process is generally accepted to occur in a stepwise manner. The reaction is initiated by the nucleophilic attack of the secondary amine, morpholine, on the electron-deficient carbon atom of the aromatic ring that bears the leaving group. libretexts.orglibretexts.org This attack is considered a "backside attack" in the context of SN2 reactions, where the nucleophile approaches from the side opposite to the leaving group. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of both the substrate (the dinitrobenzene derivative) and the nucleophile (morpholine), indicating second-order kinetics. libretexts.orgyoutube.com The strength of the attacking nucleophile is a significant factor in the reaction rate; a stronger nucleophile leads to a higher reaction rate. youtube.com

In reactions of various amines with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile (B52724), the kinetics have been studied as a function of amine concentration. rsc.org For many of these reactions, the process follows second-order kinetics, dependent on both the amine and the dinitrobenzene derivative. youtube.comrsc.org

For instance, in the aminolysis of thionocarbonates with a series of secondary alicyclic amines, including morpholine, the Brønsted-type plots for the initial nucleophilic attack (k1) are linear. nih.gov This linearity indicates that the formation of the zwitterionic tetrahedral intermediate (T+/-) is the rate-determining step. nih.gov The rate of the reaction is influenced by the electron-withdrawing nature of the substituents on the substrate. nih.gov

The following table presents kinetic data for the reaction of morpholine with different dinitrobenzene derivatives, illustrating the effect of the leaving group on the reaction rate.

| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | Morpholine | Acetonitrile | Catalyzed by base |

| 1-Chloro-2,4-dinitrobenzene | Morpholine | Acetonitrile | Follows second-order kinetics |

This table is illustrative, based on findings that the reaction of morpholine with 1-fluoro-2,4-dinitrobenzene shows base catalysis, unlike the reaction with the chloro-analogue. rsc.org

A key feature of the stepwise SNAr mechanism is the formation of a transient intermediate. In the reaction of dinitrobenzene derivatives with morpholine, this intermediate is a zwitterionic tetrahedral species, often referred to as a Meisenheimer complex. nih.gov This intermediate is formed when the nucleophilic nitrogen of morpholine attacks the electron-deficient carbon of the dinitrophenyl ring. nih.gov

For the reactions of certain thionocarbonates with morpholine, the reaction scheme involves a zwitterionic tetrahedral intermediate (T+/-). nih.gov This intermediate can then be deprotonated by another amine molecule to form an anionic intermediate (T-). nih.gov The presence of these intermediates is inferred from kinetic data, where nonlinear plots of observed rate coefficients versus amine concentration are observed under certain conditions. nih.gov This nonlinearity suggests a change in the rate-determining step or the involvement of a pre-equilibrium step. A zwitterionic intermediate is also proposed in the urethane (B1682113) formation catalyzed by morpholine. nih.gov

The proposed reaction scheme involving a zwitterionic intermediate is as follows: Substrate + Morpholine ⇌ Zwitterionic Intermediate (T+/-) → Products

In some cases, this intermediate can be further stabilized by interaction with other molecules in the reaction mixture.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. chemrxiv.orgnih.gov For reactions involving charged or polar species, such as the formation of dinitrobenzyl morpholine derivatives, solvent polarity is a critical factor. Polar solvents can stabilize the polar transition state more effectively than the reactants, thus increasing the reaction rate. chemrxiv.org

In the nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with morpholine, the reaction rates are significantly dependent on the nature of the solvent. researchgate.net Studies comparing reactions in methanol (B129727) and benzene (B151609) have shown these dependencies. researchgate.net Generally, polar solvents are expected to enhance the rates of SNAr reactions due to the stabilization of the charged Meisenheimer intermediate. The rate of some reactions can vary by orders of magnitude depending on the solvent used. chemrxiv.org The dielectric constant of the solvent can also play a role, with higher dielectric constants leading to a greater effect on the reaction barrier in some cases. chemrxiv.org

The following table shows hypothetical relative reaction rates in different solvents to illustrate the typical effect of solvent polarity on SNAr reactions.

| Solvent | Dielectric Constant (approx.) | Expected Relative Rate |

| Benzene | 2.3 | Low |

| Acetonitrile | 37.5 | High |

| Methanol | 32.7 | High |

| Dichloromethane | 9.1 | Intermediate |

This table illustrates the general trend that more polar solvents tend to accelerate SNAr reactions.

Intramolecular and Intermolecular Interactions Influencing Reactivity

Beyond the primary covalent bond changes, weaker non-covalent interactions play a crucial role in directing the course of chemical reactions.

Hydrogen bonding can significantly influence reaction mechanisms, particularly in reactions involving amines and nitro-aromatic compounds. conicet.gov.arnih.gov In the context of the formation of dinitrobenzyl morpholine derivatives, hydrogen bonding can play several roles. For instance, a second molecule of the amine nucleophile can act as a base, assisting in the removal of a proton from the zwitterionic intermediate, a process that can be facilitated by hydrogen bonding. conicet.gov.ar This type of third-order kinetic behavior has been observed in reactions with amines in aprotic solvents. conicet.gov.ar

The morpholinium ion, which is formed by the protonation of morpholine, can form hydrogen bonds with anions like bromide. nih.gov In the crystal structure of morpholinium bromide, N-H···Br hydrogen bonds link the ions into chains. nih.gov This demonstrates the capacity of the morpholine nitrogen to participate in hydrogen bonding once it becomes protonated, a situation analogous to the zwitterionic intermediate in SNAr reactions.

Furthermore, hydrogen bonding between a solvent and the reactants or transition state can affect the reaction rate. mdpi.com For example, hydrogen-bond donor solvents can stabilize the transition state in certain cycloaddition reactions. researchgate.net In the context of reactions involving this compound, hydrogen bonding interactions between the nitro groups of the benzene ring and hydrogen-bond donor species could influence the reactivity of the molecule.

Steric and Electronic Effects of Nitro Groups on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic properties of the two nitro groups attached to the benzene ring. These groups are strongly electron-withdrawing, a characteristic that governs the chemical behavior of the molecule in various reactions.

The electron-withdrawing nature of the nitro groups is a combination of two effects: the inductive effect (-I) and the resonance effect (-R). The nitrogen atom in the nitro group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond (inductive effect). Additionally, the nitro group can participate in resonance, delocalizing the pi electrons of the benzene ring onto its oxygen atoms. This resonance effect is most pronounced at the ortho and para positions relative to the nitro groups.

In this compound, the nitro groups are situated at the 3- and 4-positions. The nitro group at the 4-position (para to the benzyl (B1604629) group) exerts a strong -R effect, while the nitro group at the 3-position (meta to the benzyl group) primarily exerts a -I effect. The cumulative effect of these two nitro groups is a significant decrease in electron density on the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. Any electrophilic attack would be directed to the positions meta to the nitro groups (positions 2 and 6), which are the least deactivated.

Conversely, the strong electron-withdrawing character of the dinitro-substituted ring dramatically enhances the reactivity of the benzylic carbon. The benzylic position, the carbon atom of the methylene (B1212753) bridge attached to the aromatic ring, becomes highly electrophilic. This is because the electron density is pulled away from this carbon, making it more susceptible to attack by nucleophiles. Reactive species at the benzylic position, such as a carbocation or a radical, are stabilized by resonance with the electron-deficient aromatic ring. libretexts.org This stabilization lowers the activation energy for reactions involving the benzylic position.

From a steric perspective, the nitro groups can hinder the approach of reactants to the adjacent positions on the aromatic ring. However, in the case of reactions at the benzylic position, the steric hindrance from the nitro groups is generally less significant as the reaction center is one carbon atom removed from the ring.

The enhanced electrophilicity of the benzylic carbon makes this compound a prime candidate for nucleophilic substitution reactions at this position. The stability of the resulting intermediate, whether it be a carbocation in an SN1-type mechanism or the transition state in an SN2-type mechanism, is a key factor in its reactivity.

| Effect | Description | Impact on this compound |

| Electronic (Inductive -I) | Withdrawal of electron density through the sigma bond framework by the electronegative nitro groups. | Decreases electron density on the aromatic ring and the benzylic carbon. |

| Electronic (Resonance -R) | Delocalization of pi electrons from the aromatic ring onto the nitro groups. | Further decreases electron density on the aromatic ring, especially at ortho and para positions, and stabilizes intermediates at the benzylic position. |

| Steric | Physical bulk of the nitro groups. | May hinder attack at adjacent ring positions but has a lesser effect on the reactivity of the more distant benzylic carbon. |

Mechanistic Insights into Potential Transformation Pathways

The structural features of this compound, particularly the activated benzylic position and the reducible nitro groups, suggest several potential transformation pathways. These transformations are mechanistically driven by the electronic effects discussed previously.

One of the most probable transformation pathways for this compound is nucleophilic substitution at the benzylic position . The strong electron-withdrawing nature of the dinitrophenyl group makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. The reaction would proceed by the displacement of a leaving group attached to the benzylic carbon. In the case of a precursor like 4-(3,4-dinitrobenzyl) chloride, the chloride ion would be the leaving group. The mechanism can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. khanacademy.org The stability of the benzylic carbocation, enhanced by resonance with the dinitroaromatic ring, could favor an SN1 pathway under appropriate conditions.

Another significant transformation pathway involves the reduction of the nitro groups . The nitro groups can be reduced to amino groups using various reducing agents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or metals in acidic media (e.g., Sn, Fe in HCl). The reduction of dinitroaromatic compounds can sometimes proceed in a stepwise manner, allowing for the potential isolation of partially reduced intermediates like nitro-amino derivatives. For instance, the reduction of N-(2,4-dinitrophenyl)morpholine has been shown to yield a mixture of products resulting from reduction and other subsequent reactions. jraic.com The transformation of the nitro groups into amino groups would drastically alter the electronic properties of the aromatic ring, converting the electron-withdrawing nitro groups into electron-donating amino groups. This change would, in turn, modify the reactivity of the entire molecule.

Oxidation of the benzylic position is another plausible transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon of alkylbenzenes to a carboxylic acid. nih.gov In the case of this compound, this would lead to the formation of 3,4-dinitrobenzoic acid, with the cleavage of the bond to the morpholine moiety.

Finally, the morpholine ring itself can undergo transformations. While generally stable, under certain conditions, such as with strong acids or through enzymatic pathways, the morpholine ring can be cleaved. For example, some microorganisms are capable of degrading morpholine through hydroxylation and subsequent ring opening. nih.govethz.ch

| Transformation Pathway | Key Reactant/Condition | Primary Product Type | Mechanistic Feature |

| Nucleophilic Substitution | Nucleophile (e.g., OH⁻, CN⁻, RNH₂) | Substituted benzyl derivative | Attack at the electrophilic benzylic carbon, stabilized intermediate. |

| Nitro Group Reduction | Reducing agent (e.g., H₂/Pd, Sn/HCl) | Diamino or nitro-amino benzyl derivative | Stepwise or complete reduction of the electron-deficient nitro groups. |

| Benzylic Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Aromatic carboxylic acid | Oxidation of the activated benzylic C-H bonds. |

| Morpholine Ring Cleavage | Specific enzymes or harsh acidic conditions | Open-chain amino ether derivatives | Heterocyclic ring opening. |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are foundational to a molecule's properties. Computational analysis offers a detailed picture of these characteristics for 4-(3,4-Dinitrobenzyl)morpholine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. nih.govnih.govchemrxiv.orgnih.gov By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the optimized three-dimensional structure of this compound can be determined. researchgate.netnih.gov This process minimizes the total energy of the molecule, providing the most stable geometric arrangement of its atoms. The resulting bond lengths, bond angles, and dihedral angles offer a precise structural description.

These calculations would likely show that the morpholine (B109124) ring adopts a stable chair conformation. researchgate.netrsc.org The connection of the dinitrobenzyl group to the morpholine nitrogen would also be optimized, revealing the preferred orientation of these two key structural moieties relative to each other.

The flexibility of the morpholine ring and the rotational freedom around the benzyl-morpholine bond give rise to a complex conformational landscape. The morpholine ring itself can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. rsc.orgresearchgate.net For 4-substituted morpholines, the substituent can occupy either an axial or equatorial position on the ring. rsc.org Computational studies can quantify the energy differences between these conformers.

Furthermore, the rotation around the C-N bond connecting the benzyl (B1604629) group to the morpholine ring, and the rotation of the nitro groups, create additional conformational possibilities. A potential energy surface scan, a type of computational experiment, can map these conformational changes and identify the lowest energy conformers, providing insight into the molecule's flexibility and the barriers to interconversion between different shapes. researchgate.net

Chemical Reactivity and Stability Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orglibretexts.orgnumberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the morpholine nitrogen and the phenyl ring, as these are the most electron-rich parts of the molecule. rsc.org Conversely, the LUMO is anticipated to be concentrated on the dinitrobenzyl moiety, particularly on the nitro groups, which are strong electron-withdrawing groups. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Morpholine nitrogen, Phenyl ring | Nucleophilic character |

| LUMO | Dinitrobenzyl group (nitro groups) | Electrophilic character |

| HOMO-LUMO Gap | | Indicator of kinetic stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govresearchgate.netresearchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons.

Conceptual Density Functional Theory (CDFT) provides a set of descriptors that quantify a molecule's reactivity. mdpi.comnih.govajrconline.org These descriptors are derived from how the energy of the system changes with a change in the number of electrons. Key CDFT descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it is saturated with electrons. It is a good measure of a molecule's electrophilic character.

For this compound, the presence of the two electron-withdrawing nitro groups is expected to result in a high electrophilicity index, indicating its susceptibility to nucleophilic attack. The chemical hardness can be calculated from the HOMO and LUMO energies, providing another measure of its stability.

Table 2: Predicted Conceptual DFT Reactivity Descriptors

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| Electronegativity (χ) | Moderate to High | Good electron-attracting capability |

| Chemical Hardness (η) | Moderate | Reflects a balance of stability and reactivity |

Computational Modeling of Reaction Mechanisms

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of a 3,4-dinitrobenzyl halide, leading to the substitution of the halide. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the intricacies of this reaction pathway. amazonaws.comrsc.org

The SNAr mechanism is generally accepted to proceed through the formation of a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The reaction energy diagram for this process typically shows two transition states and one intermediate. The first, and often rate-determining, step is the nucleophilic attack of morpholine on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com The second step involves the departure of the leaving group to restore the aromaticity of the ring.

Computational studies on analogous nitroaromatic compounds have shown that the presence of strongly electron-withdrawing groups, such as the two nitro groups in the 3 and 4 positions, is crucial for activating the ring towards nucleophilic attack. youtube.comrsc.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance.

Transition State Elucidation and Activation Energy Calculations

The transition state is a high-energy, transient molecular configuration that exists between reactants and intermediates or products. masterorganicchemistry.com Identifying the geometry and energy of transition states is fundamental to understanding reaction kinetics. Computational methods allow for the precise location of these structures on the potential energy surface. For the reaction forming this compound, two key transition states would be modeled: one for the formation of the Meisenheimer complex and one for the expulsion of the leaving group.

Table 1: Representative Calculated Activation Energies for Related SNAr Reactions

| Reactants | Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| p-Chloronitrobenzene | Chloromethyl phenyl sulfone anion | DMF | PBE1PBE/6-311+G(2d,p) | 19.91 | amazonaws.com |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | Ethanol | Ethanol | N/A | N/A (Focus on rate constants) | researchgate.net |

| CH3Br | Cl- | Water | FEP | 24.2 | usp.br |

| cis-1,2-difluoroethene isomerization | - | Gas | N/A | 158 kJ/mol (37.7 kcal/mol) | acs.org |

This table presents data for analogous reactions to illustrate the typical range of activation energies calculated for nucleophilic substitution and other reactions. Data specific to this compound is not available.

Frequency analysis is a standard computational procedure to confirm the nature of a stationary point on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Solvent Effects in Computational Models (e.g., Polarizable Continuum Models)

Solvent effects play a critical role in the kinetics and thermodynamics of reactions in solution, particularly for reactions involving charged species like the Meisenheimer intermediate in an SNAr reaction. acs.orgresearchgate.net Computational models can account for these effects through various methods, with Polarizable Continuum Models (PCM) being a widely used approach. amazonaws.comnih.gov

In a PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. nih.gov This model effectively captures the bulk electrostatic interactions between the solute and the solvent, which can significantly stabilize charged intermediates and transition states. For the synthesis of this compound, the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) is common. Computational studies on similar SNAr reactions have demonstrated that such solvents lower the activation energy by solvating the charged Meisenheimer complex, thereby accelerating the reaction rate. miami.edu

Some studies employ a combination of implicit and explicit solvent models, where a few solvent molecules are explicitly included in the quantum mechanical calculation along with the PCM to account for specific short-range interactions like hydrogen bonding. rsc.orgrsc.orgbohrium.com For the reaction of morpholine, while it doesn't form strong hydrogen bonds as a donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors, influencing the solvent shell structure.

In Silico Approaches for Structure-Activity Relationship (SAR) Studies (excluding biological activity)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. youtube.com While often applied to biological activity, SAR principles are equally valuable for understanding chemical reactivity and physicochemical properties. In the context of this compound, in silico SAR can be used to predict how structural modifications would affect its reactivity or other chemical characteristics.

Quantum chemical descriptors, derived from DFT calculations, are often used in these studies. These descriptors can quantify various electronic and structural properties of a molecule. nih.govmdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity and kinetic stability. mdpi.com

For a series of dinitrobenzyl derivatives, one could computationally screen different substituents on the aromatic ring or modifications to the morpholine moiety and calculate these descriptors. This data can then be used to build a QSAR model that predicts, for example, the rate of a particular reaction or a specific physicochemical property. The reactivity of nitroaromatic compounds is often linked to their electrophilicity, which can be quantified by descriptors like the LUMO energy. nih.gov

Table 2: Key Quantum Chemical Descriptors for In Silico SAR

| Descriptor | Symbol | Significance in Chemical Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). Higher EHOMO suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). Lower ELUMO suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | ΔE | An indicator of kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com |

| Chemical Potential | µ | A measure of the escaping tendency of electrons from a system. mdpi.com |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | A global reactivity index that quantifies the electrophilic power of a molecule. |

| Dipole Moment | µ | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

These in silico approaches provide a powerful and cost-effective means to screen virtual compounds and prioritize experimental work, guiding the synthesis of new molecules with desired chemical properties based on a fundamental understanding of their structure-reactivity relationships. nih.govnih.gov

Advanced Characterization Techniques in Research on 4 3,4 Dinitrobenzyl Morpholine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structural features of 4-(3,4-Dinitrobenzyl)morpholine by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of this compound in solution. By analyzing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, a detailed structural map can be assembled.

In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring typically appear as distinct multiplets. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the nitrogen atom (N-CH₂). nih.govresearchgate.net For N-substituted morpholines, the N-CH₂ protons generally appear around δ 2.5 ppm, while the O-CH₂ protons are shifted further downfield to approximately δ 3.7 ppm. researchgate.net The benzyl (B1604629) group introduces a singlet for the methylene (B1212753) (-CH₂-) bridge protons and complex signals in the aromatic region for the three protons on the dinitro-substituted phenyl ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atoms of the morpholine ring typically appear in the range of δ 45-70 ppm. researchgate.netresearchgate.net Specifically, carbons adjacent to the nitrogen (C-N) are expected around δ 50-55 ppm, and carbons adjacent to the oxygen (C-O) are found further downfield around δ 65-70 ppm. The benzyl carbon and the aromatic carbons produce signals in the δ 30-60 ppm and δ 120-150 ppm regions, respectively.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. nih.govresearchgate.net COSY identifies proton-proton couplings within the morpholine and aromatic rings, while HMBC reveals long-range correlations between protons and carbons, confirming how the dinitrobenzyl and morpholine moieties are linked. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is based on typical values for morpholine and substituted benzyl moieties and serves as an illustrative guide.

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Morpholine H (N-CH₂) | ~ 2.5 | ~ 53 |

| Morpholine H (O-CH₂) | ~ 3.7 | ~ 67 |

| Benzyl H (-CH₂-) | ~ 3.6 | ~ 55 |

| Aromatic H | 7.5 - 8.5 | 120 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides clear evidence for the key structural components.

The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro groups (NO₂). These typically appear as two distinct peaks: one for the asymmetric stretching vibration around 1530 cm⁻¹ and another for the symmetric stretching vibration near 1350 cm⁻¹. The spectrum also displays C-H stretching vibrations for the aliphatic protons of the morpholine ring (typically 2850-3000 cm⁻¹) and the aromatic protons of the benzyl group (around 3000-3100 cm⁻¹). researchgate.net Other key signals include the C-O-C ether stretch of the morpholine ring, usually found in the 1100-1120 cm⁻¹ region, and C-N stretching vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected absorption ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1380 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ether (C-O-C) | Stretch | 1070 - 1150 |

| C-N | Stretch | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₁H₁₃N₃O₄), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 0.001 atomic mass units). The experimentally measured mass is then compared to the theoretical exact mass calculated for the proposed formula. A close match provides definitive evidence for the compound's identity. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 252.0928.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, from which an electron density map and, ultimately, a complete molecular structure can be derived. units.it

Table 3: Illustrative Crystal Data for an Analog Compound, 4-(4-Nitrobenzyl)morpholine nih.gov This data is for a structural analog and demonstrates the parameters obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1371 (2) |

| b (Å) | 8.2535 (4) |

| c (Å) | 21.9867 (9) |

| β (°) | 94.929 (3) |

| Volume (ų) | 1109.58 (8) |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. nih.gov A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov Due to the presence of the dinitroaromatic chromophore, the compound can be easily detected by a UV detector. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize the compound and for preliminary purity checks. researchgate.net By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, its purity can be qualitatively assessed by the presence of a single spot. researchgate.net

Spectrophotometric Methods for Kinetic and Mechanistic Investigations

The strong UV-Visible absorption properties conferred by the dinitrobenzyl group make spectrophotometry a valuable tool for kinetic and mechanistic studies. The concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific wavelength (λ_max) using the Beer-Lambert law. This allows researchers to monitor changes in its concentration over time during a chemical reaction, providing data to determine reaction rates, study reaction mechanisms, or investigate its stability under various conditions.

Exploration of Non Biological Applications of Dinitrobenzyl Morpholine Systems

Research into Energetic Materials Potential

The presence of two nitro groups on the benzene (B151609) ring makes the dinitrobenzyl portion of the molecule an "explosophore," a functional group that imparts energetic properties. Research into related dinitro-substituted compounds provides a framework for understanding the potential of 4-(3,4-Dinitrobenzyl)morpholine in the field of high-energy density materials (HEDMs).

Molecular Design Principles for High-Energy Density Compounds

The design of new HEDMs is a systematic process guided by established molecular design principles aimed at achieving a balance between high performance and sufficient stability. Key strategies include:

Incorporation of Explosophores: The primary method for increasing energy content is the introduction of nitro groups (-NO₂) to an atomic backbone, as seen in the dinitrobenzyl system. mdpi.comnih.gov Other nitrogen-rich groups like azides (-N₃) or nitramines (-NHNO₂) also serve this purpose, enhancing the heat of formation and nitrogen content, which leads to the generation of large volumes of N₂ gas upon detonation. mdpi.com

High Density: A higher crystal density is a critical factor, as it correlates directly with improved detonation velocity and pressure. Molecular designs that promote efficient crystal packing are favored. nih.gov

Oxygen Balance: Achieving an optimal oxygen balance, where there is enough oxygen in the molecule to fully oxidize the carbon and hydrogen atoms to CO₂ and H₂O, is crucial for maximizing energy release. mdpi.com The morpholine (B109124) moiety in this compound contributes oxygen, which can influence this property.

Thermal Stability: For practical applications, an energetic material must be stable enough to handle and store safely. Stability is often related to the strength of the "trigger bonds," which are the weakest chemical bonds that initiate decomposition. nih.govnih.gov In many nitroaromatic compounds, the C-NO₂ or N-NO₂ bonds are the trigger linkages. nih.gov

Structure-Property Relationships for Energy and Stability in Dinitro-Substituted Systems

The relationship between a molecule's three-dimensional structure and its macroscopic properties, such as energy output and sensitivity to stimuli like impact or friction, is a cornerstone of energetic materials research. researchgate.netbohrium.comacs.org For dinitro-substituted systems, several key relationships have been identified.

Modern analytical techniques, such as Hirshfeld surface analysis, are used to investigate intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net These studies have shown that a high percentage of repulsive O···O contacts between nitro groups of adjacent molecules can lead to higher impact sensitivity. researchgate.net Conversely, the presence of stabilizing interactions like hydrogen bonds can increase insensitivity. researchgate.net

| Structural Feature | Associated Property | General Trend | Citation |

|---|---|---|---|

| High Crystal Density | Detonation Performance | Higher density generally leads to higher detonation velocity and pressure. | nih.gov |

| C-NO₂ / N-NO₂ Bond Strength | Thermal Stability | Higher bond dissociation energy (BDE) for the trigger bond correlates with greater thermal stability. | nih.govnih.gov |

| Intermolecular O···O Contacts | Impact Sensitivity | An increased number of close O···O contacts between nitro groups often results in higher sensitivity. | researchgate.net |

| Hydrogen Bonding | Impact Sensitivity | The presence of strong intermolecular hydrogen bonds typically increases stability and reduces sensitivity. | researchgate.net |

Computational Prediction of Detonation Performance Parameters

Before undertaking high-risk experimental synthesis, computational methods are widely used to predict the performance of potential energetic materials. Density Functional Theory (DFT) is a common method used to calculate key properties. nih.govnih.govresearchgate.net These calculations can predict:

Heat of Formation (HOF): A primary indicator of the energy content of a molecule. nih.gov

Density (ρ): Can be computationally estimated to inform performance predictions. nih.gov

Detonation Velocity (D) and Detonation Pressure (P): These are the most critical performance parameters, indicating the speed of the detonation wave and the pressure it exerts. They are often calculated using empirical methods like the Kamlet-Jacobs equations, which utilize the predicted density and heat of formation. nih.gov

For example, studies on dinitroamino benzene derivatives have shown that many designed compounds could exhibit detonation velocities and pressures superior to those of well-known explosives like RDX and HMX. nih.gov Similarly, advanced reactive molecular dynamics (RxMD) simulations can model the complex chemical reactions occurring at the detonation front to provide a more accurate picture of the Chapman-Jouguet (C-J) state, where the material has fully reacted. nih.govrsc.org

| Energetic Material | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Citation |

|---|---|---|---|

| RDX (Reference) | 8.795 | ~34 | researchgate.net |

| HMX (Reference) | 9.1 | ~39 | nih.gov |

| FOX-7 | 8.418 | 35.40 | nih.gov |

| Designed Aminopolynitroazoles | ~9.1 | ~36 | nih.gov |

| Designed Polydinitroaminoprismanes | up to 9.56 | up to 41.88 | researchgate.net |

Advanced Reagents and Intermediates in Organic Synthesis

Beyond its energetic potential, the this compound molecule serves as a valuable building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.

Utility in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. nih.gov These processes are highly efficient as they reduce the number of separate synthetic steps, minimize waste, and save time.

While specific examples involving this compound in cascade reactions are not prominent in the literature, its structure suggests significant potential. The nitro groups can be selectively reduced to amino groups, which are versatile functional handles for a wide range of transformations. For example, the resulting diamine could participate in cascade reactions to form various heterocyclic systems. Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, could also utilize derivatives of this compound. nih.gov

Building Blocks for Complex Molecular Architectures

The morpholine ring is a privileged scaffold in medicinal chemistry and is found in numerous natural products and commercial drugs. lifechemicals.comresearchgate.net It often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability. lifechemicals.com The morpholine moiety is a common building block used to construct larger, more intricate molecular frameworks. researchgate.netorganic-chemistry.org

Simultaneously, the dinitroaromatic portion serves as a key intermediate. The nitro groups are not only precursors to amines but can also act as directing groups in aromatic substitution reactions or participate in cyclization strategies. researchgate.net For instance, nitropyrrole-based compounds have been used as intermediates in the synthesis of complex DNA minor-groove binders. nih.gov The combination of the stable, synthetically useful morpholine heterocycle with the reactive dinitrobenzyl unit makes this compound a valuable precursor for creating diverse and complex molecular architectures for various applications. researchgate.net

Applications in Materials Science Beyond Energetics

The exploration of dinitrobenzyl morpholine systems extends beyond their potential energetic properties, with theoretical applications in polymer chemistry, advanced coatings, supramolecular assembly, and nanomaterials. These potential uses are largely extrapolated from the known functionalities of related morpholine and nitroaromatic compounds.

The incorporation of this compound into polymer chains or as an additive in coatings is a hypothetical yet intriguing prospect. Morpholine derivatives, in a general sense, have been recognized for their potential as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to advanced materials with enhanced mechanical and thermal properties. nih.gov For instance, 4-acryloylmorpholine (B1203741) has been used to synthesize hydrogels, demonstrating the versatility of the morpholine scaffold in polymer formation. scielo.br

The dinitrobenzyl moiety could introduce specific functionalities to a polymer matrix. Nitroaromatic compounds are known for their electron-accepting properties, which could be harnessed to create polymers with specific electronic or optical characteristics. In the context of advanced coatings, the presence of the dinitrobenzyl group might enhance adhesion to certain substrates or provide a degree of thermal stability. While direct research on this compound in this area is not publicly available, the synthesis of other functionalized morpholine-containing polymers suggests that it could serve as a monomer or a modifying agent. For example, hydrogels based on 4-acryloylmorpholine have been synthesized for various applications, showcasing the adaptability of the morpholine unit in polymer science. scielo.br

Table 1: Potential Roles of this compound in Polymer Science

| Potential Role | Hypothetical Functionality |

| Monomer | Could be polymerized, potentially with other monomers, to create novel polymer backbones with integrated dinitrobenzyl and morpholine functionalities. |

| Curing Agent | The amine group of the morpholine could potentially participate in curing reactions for epoxy or other thermosetting resins. |

| Polymer Additive | Could be blended with existing polymers to modify their properties, such as surface energy, refractive index, or thermal stability. |

| Functionalization Agent | Could be grafted onto existing polymer chains to introduce the dinitrobenzyl group for specific interactions or subsequent chemical modifications. |

The structure of this compound is well-suited for a role in supramolecular chemistry and the functionalization of nanomaterials. The dinitrophenyl group is a classic component in supramolecular chemistry, known for its ability to participate in charge-transfer interactions and π-π stacking. These non-covalent interactions are fundamental to the self-assembly of complex, ordered structures.

As a ligand for nanoparticles, the morpholine moiety can provide a coordination site for metal ions on the nanoparticle surface, while the dinitrobenzyl group can be directed outwards, influencing the particle's solubility, dispersibility, and interaction with its environment. The functionalization of nanoparticles with specific ligands is a critical strategy for controlling their properties and applications. nih.gov For instance, the use of various ligands can dictate the morphology and performance of nanoparticle-based films. mdpi.com

While no studies have specifically documented the use of this compound as a nanoparticle ligand, the principles of nanoparticle functionalization support its potential in this role. The synthesis of nanoparticles with tailored surface chemistries is a major area of research, and the unique combination of the morpholine and dinitrobenzyl groups could offer new avenues for creating functional nanomaterials.

Table 2: Potential Supramolecular and Nanomaterial Applications of this compound

| Application Area | Potential Role and Mechanism |

| Supramolecular Assembly | Structural Component: The dinitrobenzyl group can act as a π-acceptor, interacting with electron-rich aromatic systems to form charge-transfer complexes, leading to the formation of gels, liquid crystals, or other ordered assemblies. |

| Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding, further directing the self-assembly process. | |

| Nanomaterials | Ligand for Nanoparticles: The morpholine nitrogen can bind to the surface of metal or metal oxide nanoparticles, providing a stable capping layer. |

| Surface Modification: The outward-facing dinitrobenzyl group can be used to tune the surface properties of the nanoparticle, for example, to create sensors for electron-rich analytes through charge-transfer interactions. |

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthesis for Chiral Dinitrobenzyl Morpholines

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. numberanalytics.com While 4-(3,4-dinitrobenzyl)morpholine is achiral, the introduction of substituents on the morpholine (B109124) or benzyl (B1604629) rings could create chiral centers, leading to stereoisomers with potentially distinct biological activities or material properties. The development of asymmetric methods to control this stereochemistry represents a significant and valuable research frontier.

Future strategies are likely to adapt established asymmetric synthesis techniques to this specific class of compounds. These approaches can be broadly categorized:

Catalytic Asymmetric Synthesis : This is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For dinitrobenzyl morpholines, this could involve:

Transition-Metal Catalysis : Chiral ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), can be paired with transition metals like ruthenium, iridium, or palladium to catalyze asymmetric reactions. nih.govacs.org For instance, an asymmetric hydrogenation of a suitably designed precursor could establish a chiral center with high enantioselectivity. acs.org

Organocatalysis : Metal-free small organic molecules, such as chiral acids, bases, or amines, can effectively catalyze enantioselective transformations. nih.govrsc.org A chiral phosphoric acid, for example, could be used to catalyze the formation of a C3-substituted morpholinone, a key intermediate that could be further elaborated into a chiral dinitrobenzyl morpholine derivative. acs.orgresearchgate.net

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org For example, an oxazolidinone or camphorsultam auxiliary could be used to control the alkylation or other modifications of a morpholine precursor before being cleaved to reveal the chiral product. wikipedia.org

Enzymatic Resolution : Biocatalysis, using enzymes, offers exquisite selectivity under mild conditions. nih.gov A racemic mixture of a chiral dinitrobenzyl morpholine derivative could be resolved using an enzyme that selectively reacts with only one enantiomer, allowing for the separation of the two.

| Synthesis Strategy | Description | Potential Application for Dinitrobenzyl Morpholines | Key Advantages |

| Transition-Metal Catalysis | Uses chiral ligands with metals (e.g., Ru, Ir, Pd) to catalyze asymmetric reactions. nih.govacs.org | Asymmetric hydrogenation of a precursor or cross-coupling reactions to build the chiral framework. | High efficiency, broad substrate scope, precise stereocontrol. nih.gov |

| Organocatalysis | Employs small, metal-free chiral organic molecules as catalysts. nih.govrsc.org | Enantioselective construction of the morpholine ring or functionalization using chiral Brønsted acids or amines. acs.org | Environmentally friendly, avoids metal contamination, diverse reaction modes. nih.gov |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct a stereoselective reaction. wikipedia.org | An auxiliary like an oxazolidinone could be used to control the stereoselective synthesis of a substituted morpholine ring. wikipedia.org | High diastereoselectivity, predictable outcomes, well-established methods. |

| Biocatalysis / Enzymatic Resolution | Utilizes enzymes to achieve high selectivity in resolving racemic mixtures or performing asymmetric transformations. nih.gov | Kinetic resolution of a racemic chiral dinitrobenzyl morpholine derivative. | Exceptional selectivity, mild reaction conditions, environmentally benign. nih.gov |

Interactive Data Table: Comparison of Asymmetric Synthesis Strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds, including this compound, often involves highly exothermic and potentially hazardous nitration reactions. ewadirect.com Traditional batch synthesis presents challenges in safety, scalability, and process control. researchgate.net Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative solution. nih.gov

The key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety : Performing reactions in small, continuous volumes minimizes the risk associated with hazardous reagents and exothermic events by enabling superior temperature control and rapid heat dissipation. ewadirect.comnih.govcontractpharma.com This is particularly relevant for nitration steps. ewadirect.com

Improved Efficiency and Yield : The high surface-area-to-volume ratio in flow reactors leads to better mass and heat transfer, often resulting in faster reactions, higher yields, and improved product purity compared to batch processes. contractpharma.comseqens.com

Scalability : Scaling up production in a flow system can be achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. ewadirect.comseqens.com

Process Control : Flow systems allow for precise, real-time control over reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality. researchgate.netnih.gov

The multi-step synthesis of this compound is an ideal candidate for an integrated, end-to-end flow platform. This could involve a sequence of flow modules for nitration, subsequent functionalization, and coupling with morpholine, potentially including in-line purification and analysis steps. nih.gov

Furthermore, integrating flow chemistry with automated synthesis platforms can dramatically accelerate research and development. syrris.comresearchgate.net These robotic systems can perform numerous experiments in parallel, automatically varying reaction conditions to rapidly identify optimal synthesis routes. researchgate.netwikipedia.org By combining automated hardware with data-driven algorithms, these platforms can independently plan and execute syntheses, analyze the outcomes, and refine the process, mitigating a key bottleneck in the discovery of new molecules and materials. nih.gov

| Feature | Benefit for this compound Synthesis |

| Enhanced Safety | Safely handle exothermic nitration steps by minimizing reaction volume and ensuring superior heat dissipation. ewadirect.comcontractpharma.com |

| Higher Throughput | Continuous production reduces downtime and increases overall output compared to sequential batch processes. seqens.com |

| Improved Process Control | Precise control of temperature, pressure, and stoichiometry leads to higher purity and fewer byproducts. researchgate.net |

| Seamless Scalability | Production can be increased by extending run time or adding parallel reactors, avoiding complex re-validation of batch processes. ewadirect.comseqens.com |

| Automation Integration | Enables high-throughput screening of reaction conditions and rapid optimization of the synthetic route. syrris.comresearchgate.net |

Interactive Data Table: Advantages of Flow Chemistry Platforms.

Advanced Characterization Beyond Established Methods

While standard techniques like NMR and IR spectroscopy are fundamental, a deeper understanding of the structural, electronic, and stereochemical properties of this compound and its future chiral derivatives will require more advanced characterization methods.

Computational Chemistry : Quantum mechanical methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for structure elucidation. acs.orgopenaccessjournals.com For novel derivatives, DFT calculations can predict NMR chemical shifts, coupling constants, and vibrational frequencies. nih.gov By comparing these calculated spectra with experimental data, researchers can confirm proposed structures with a high degree of confidence, which is especially crucial for distinguishing between isomers or determining the relative stereochemistry of complex molecules. acs.org

Advanced Mass Spectrometry : Techniques that go beyond simple molecular weight determination can provide rich structural information. Employing different ionization methods, such as electron ionization (EI) and chemical ionization (CI), can generate distinct and predictable fragmentation patterns for nitroaromatic compounds. nih.govdata.gov Analysis of these fragments can help confirm the presence and position of the nitro groups and other substituents on the molecule. nih.gov

Multimodal Spectroscopic Integration : Emerging platforms integrate multiple spectroscopic datasets (e.g., 1H-NMR, 13C-NMR, HSQC, COSY, IR) and use machine learning or AI-driven models to predict and verify molecular structures. digitellinc.comchemrxiv.org This approach enhances accuracy by drawing on the complementary information provided by each technique, reducing ambiguity in complex cases. chemrxiv.org

X-ray Crystallography : For any chiral derivatives synthesized, single-crystal X-ray diffraction will be the definitive method for unambiguously determining the three-dimensional structure and absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for structure-property relationship studies.

| Technique | Application for this compound | Information Gained |

| Density Functional Theory (DFT) | Predict NMR and IR spectra for proposed structures and stereoisomers. acs.orgnih.gov | Confirmation of molecular structure, elucidation of relative stereochemistry, understanding electronic properties. acs.org |

| Advanced Mass Spectrometry (EI/CI) | Analyze fragmentation patterns specific to nitroaromatic compounds. nih.gov | Unambiguous identification of the nitro groups and other functional moieties. nih.gov |

| Multimodal AI-driven Analysis | Integrate various NMR and IR data to provide a holistic structural prediction. digitellinc.comchemrxiv.org | Increased confidence in structural assignment, especially for novel or complex derivatives. chemrxiv.org |

| Single-Crystal X-ray Diffraction | Analyze crystalline forms of chiral derivatives. | Definitive 3D structure, absolute stereochemistry, solid-state packing information. |

Interactive Data Table: Advanced Characterization Methods.

Interdisciplinary Research with Materials Engineering for Novel Applications

The unique combination of the electron-withdrawing dinitrobenzyl group and the versatile morpholine heterocycle makes this compound a promising building block for advanced materials. e3s-conferences.orgmdpi.com Interdisciplinary collaboration between synthetic chemists and materials engineers is key to unlocking this potential.

Emerging research could focus on several areas:

Functional Polymers and Resins : The morpholine moiety is known to be a useful component in polymers, acting as a curing agent or stabilizer. e3s-conferences.org Incorporating the dinitrobenzyl morpholine unit into polymer backbones could create materials with tailored properties, such as enhanced thermal stability, specific optical characteristics, or altered solubility.

Chemiresistive Sensors : Nitroaromatic compounds are a significant class of industrial chemicals and environmental pollutants. mdpi.comnih.gov Materials designed for their detection are of great interest. The electron-deficient nature of the dinitroaromatic ring makes it a potential recognition site for sensor applications. novomof.com By depositing this compound or a polymer derived from it onto an electrode, it may be possible to create a chemiresistive sensor that exhibits a change in electrical resistance upon exposure to specific analytes.

Energetic Materials : The high nitrogen and oxygen content and the presence of nitro groups are characteristic features of energetic materials. mdpi.com While this compound itself may be investigated for its energetic properties, it could also serve as a key precursor for the synthesis of more complex, high-energy-density materials.

Precursors for Dyes and Agrochemicals : Nitroaromatic compounds are foundational intermediates in the synthesis of dyes, pigments, and agrochemicals like fungicides and herbicides. numberanalytics.comnih.govacs.org The reduction of the nitro groups to amines would yield a diamino-benzyl morpholine, a versatile intermediate that could be further functionalized to create a wide array of novel structures for screening in these application areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dinitrobenzyl)morpholine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using morpholine and 3,4-dinitrobenzyl halides. Key steps include:

- Substitution : React 3,4-dinitrobenzyl bromide with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) with a base like K₂CO₃ to deprotonate morpholine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Increase equivalents of morpholine (1.5–2.0 eq), extend reaction time (12–24 hours), or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor UV absorption at 254 nm (nitro groups absorb strongly) .

- NMR : Analyze - and -NMR spectra in CDCl₃. Expect aromatic protons at δ 8.5–9.0 ppm (nitro-substituted benzene) and morpholine protons at δ 3.5–4.0 ppm. Use - HSQC/HMBC to resolve overlapping signals .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS or MALDI-TOF .

Q. What are the critical factors influencing the stability of this compound during storage?

- Methodology :

- Light Sensitivity : Nitro groups are photolabile; store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the morpholine ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. The nitro groups activate the benzyl position for substitution by withdrawing electron density .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using CHARMM or AMBER force fields .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Methodology :

- 2D NMR : Perform - HMBC to confirm connectivity between morpholine and the aromatic ring. For diastereomers (if present), use NOESY to assess spatial proximity .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. Refine structures using SHELXL (SHELX suite) with high-resolution data (>1.0 Å) .

Q. How does the stereochemistry of this compound impact its pharmacological activity?

- Methodology :

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate enantiomers .

- Biological Assays : Test enantiomers against target receptors (e.g., opioid receptors) via competitive binding assays (IC₅₀ measurements) .

Q. What are the challenges in crystallizing this compound, and how can twinning be addressed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.